molecular formula C19H24ClNOS B14604559 2-[(Benzylsulfanyl)methyl]-4-chloro-6-[(diethylamino)methyl]phenol CAS No. 61151-46-0

2-[(Benzylsulfanyl)methyl]-4-chloro-6-[(diethylamino)methyl]phenol

Cat. No.: B14604559
CAS No.: 61151-46-0
M. Wt: 349.9 g/mol
InChI Key: RVZGRMIWMLMBCL-UHFFFAOYSA-N
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Description

2-[(Benzylsulfanyl)methyl]-4-chloro-6-[(diethylamino)methyl]phenol is an organic compound that belongs to the class of phenols It features a benzylsulfanyl group, a chloro substituent, and a diethylamino group attached to a phenolic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Benzylsulfanyl)methyl]-4-chloro-6-[(diethylamino)methyl]phenol typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic aromatic substitution of a chlorinated phenol derivative with a benzylthiol compound. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The diethylamino group can be introduced through a Mannich reaction, where formaldehyde and diethylamine are reacted with the phenolic compound under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-[(Benzylsulfanyl)methyl]-4-chloro-6-[(diethylamino)methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride to yield corresponding alcohols or amines.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium carbonate, various nucleophiles.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted phenolic derivatives.

Scientific Research Applications

2-[(Benzylsulfanyl)methyl]-4-chloro-6-[(diethylamino)methyl]phenol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(Benzylsulfanyl)methyl]-4-chloro-6-[(diethylamino)methyl]phenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the benzylsulfanyl and diethylamino groups can modulate the compound’s lipophilicity and reactivity. These interactions can affect cellular pathways and enzyme activities, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Phenol: A simpler compound with a hydroxyl group attached to a benzene ring.

    4-Chlorophenol: Similar structure but lacks the benzylsulfanyl and diethylamino groups.

    Benzylthiol: Contains the benzylsulfanyl group but lacks the phenolic and diethylamino groups.

Uniqueness

2-[(Benzylsulfanyl)methyl]-4-chloro-6-[(diethylamino)methyl]phenol is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzylsulfanyl group enhances its reactivity, while the diethylamino group increases its solubility and potential interactions with biological targets.

Properties

CAS No.

61151-46-0

Molecular Formula

C19H24ClNOS

Molecular Weight

349.9 g/mol

IUPAC Name

2-(benzylsulfanylmethyl)-4-chloro-6-(diethylaminomethyl)phenol

InChI

InChI=1S/C19H24ClNOS/c1-3-21(4-2)12-16-10-18(20)11-17(19(16)22)14-23-13-15-8-6-5-7-9-15/h5-11,22H,3-4,12-14H2,1-2H3

InChI Key

RVZGRMIWMLMBCL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=C(C(=CC(=C1)Cl)CSCC2=CC=CC=C2)O

Origin of Product

United States

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